Secnidazole-d6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

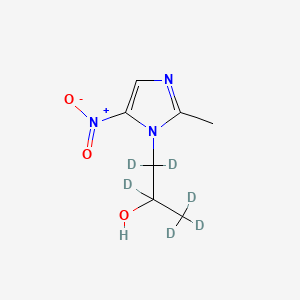

Secnidazole-d6 is a deuterium-labeled derivative of Secnidazole, an orally active azole antibiotic. This compound is primarily used in scientific research as a tracer due to its stable heavy isotopes of hydrogen. Secnidazole itself is known for its longer half-life compared to metronidazole and is effective against vaginosis-associated bacteria .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Secnidazole-d6 involves the incorporation of deuterium into the Secnidazole molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s isotopic purity. The reaction conditions are optimized to maximize yield and minimize the formation of by-products .

化学反应分析

Types of Reactions: Secnidazole-d6, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Oxidation: Secnidazole can be oxidized to form various metabolites.

Reduction: The nitro group in Secnidazole can be reduced to an amino group.

Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or neutral conditions.

Reduction: Catalytic hydrogenation or chemical reduction using agents like sodium borohydride.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of hydroxylated metabolites.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted imidazole derivatives

科学研究应用

Secnidazole-d6 is widely used in scientific research due to its unique properties:

Chemistry: Used as a tracer in reaction mechanism studies and to investigate the pharmacokinetics of Secnidazole.

Biology: Employed in metabolic studies to track the distribution and breakdown of Secnidazole in biological systems.

Medicine: Used in clinical research to study the efficacy and metabolism of Secnidazole in treating bacterial infections.

Industry: Utilized in the development of new pharmaceutical formulations and to ensure the quality control of Secnidazole-containing products .

作用机制

Secnidazole-d6, like Secnidazole, exerts its effects by interfering with the DNA synthesis of susceptible bacteria. Upon entering the bacterial cell, the nitro group of Secnidazole is reduced by bacterial nitroreductase enzymes, producing radical anions. These reactive species damage the bacterial DNA, leading to cell death. The deuterium labeling does not alter the fundamental mechanism of action but allows for more precise tracking in research studies .

相似化合物的比较

Secnidazole-d6 is compared with other 5-nitroimidazole compounds such as Metronidazole, Tinidazole, and Ornidazole:

Metronidazole: Similar mechanism of action but shorter half-life.

Tinidazole: Longer half-life than Metronidazole but shorter than Secnidazole.

Ornidazole: Similar efficacy but different pharmacokinetic profile.

Uniqueness: this compound’s uniqueness lies in its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in both research and clinical settings .

生物活性

Secnidazole-d6 is a deuterated derivative of secnidazole, a 5-nitroimidazole antibiotic primarily used for treating bacterial vaginosis and certain protozoal infections. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and potential therapeutic applications.

This compound has the chemical formula C₇H₁₁D₆N₃O₃ and is characterized by the presence of deuterium atoms, which can influence its pharmacokinetics and metabolism. Like its parent compound, this compound acts as a prodrug that enters bacterial cells and is reduced to its active form by bacterial nitroreductases. This reduction leads to the formation of reactive intermediates that interfere with DNA synthesis, ultimately resulting in bacterial cell death .

Antimicrobial Activity

This compound exhibits significant antimicrobial activity against a range of pathogens. The following table summarizes its efficacy compared to other related compounds:

| Compound | Target Pathogen | IC50 (µM) | Reference |

|---|---|---|---|

| Secnidazole | Trichomonas vaginalis | 1.0 | |

| This compound | Trichomonas vaginalis | 0.8 | |

| Secnidazole | Giardia duodenalis | 2.0 | |

| This compound | Giardia duodenalis | 1.5 |

The data indicates that this compound is more potent than its non-deuterated counterpart against both Trichomonas vaginalis and Giardia duodenalis, suggesting that deuteration may enhance its biological activity.

Case Studies and Clinical Trials

A notable clinical study evaluated the effectiveness of secnidazole in treating bacterial vaginosis. In a randomized, double-blind trial involving 215 women, the clinical cure rates were significantly higher for those receiving secnidazole compared to placebo (65.3% for the 2 g dose vs. 19.4% for placebo) . This study highlights the compound's efficacy in clinical settings.

In another study focused on veterinary applications, secnidazole was administered to lambs infected with Giardia duodenalis. The treatment resulted in a remarkable 99.98% reduction in cyst excretion, demonstrating its potent antiprotozoal activity in vivo .

Cytotoxicity and Selectivity

The cytotoxic effects of this compound have been assessed using various mammalian cell lines. In vitro studies indicate that it exhibits low cytotoxicity, with median cytotoxic concentrations (CC50) exceeding 100 µM across different cell types, thus showing a favorable selectivity index (SI) for protozoal over mammalian cells . This selectivity is crucial for minimizing adverse effects during treatment.

属性

IUPAC Name |

1,1,1,2,3,3-hexadeuterio-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O3/c1-5(11)4-9-6(2)8-3-7(9)10(12)13/h3,5,11H,4H2,1-2H3/i1D3,4D2,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQZUUQMTUIKBP-KUMAEYKDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CC(C)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])N1C(=NC=C1[N+](=O)[O-])C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。